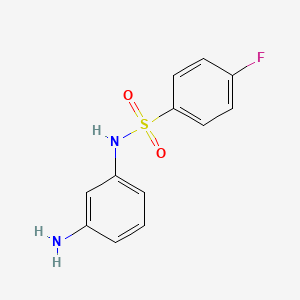

N-(3-aminophenyl)-4-fluorobenzenesulfonamide

CAS No.: 436089-66-6

Cat. No.: VC1988584

Molecular Formula: C12H11FN2O2S

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436089-66-6 |

|---|---|

| Molecular Formula | C12H11FN2O2S |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | N-(3-aminophenyl)-4-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |

| Standard InChI Key | MGYRPTXKLDYADH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |

| Canonical SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |

Introduction

Chemical Properties and Structure

Basic Information

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is identified by its unique chemical structure and properties, as detailed in Table 1.

Table 1: Chemical Properties of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

| Property | Information |

|---|---|

| CAS No. | 436089-66-6 |

| Molecular Formula | C12H11FN2O2S |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | N-(3-aminophenyl)-4-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |

| Standard InChIKey | MGYRPTXKLDYADH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |

The compound features a sulfonamide group connecting a 3-aminophenyl moiety and a 4-fluorophenyl ring. This structural arrangement contributes to its chemical reactivity and biological properties.

Synthesis Methods

Primary Synthesis Pathway

The primary synthesis pathway for N-(3-aminophenyl)-4-fluorobenzenesulfonamide involves a two-step process:

-

Reaction of 3-nitroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a suitable base

-

Subsequent reduction of the nitro group to an amino group

Biological Activities and Applications

Research Applications

As a member of the sulfonamide class, this compound serves important functions in pharmaceutical research:

-

Building block for more complex molecules

-

Intermediate in drug synthesis

-

Tool compound for exploring structure-activity relationships in sulfonamide-based therapeutics

The compound's structural features make it particularly valuable for research into novel therapeutic agents targeting various diseases .

Comparison with Similar Compounds

Related Sulfonamide Derivatives

N-(3-aminophenyl)-4-fluorobenzenesulfonamide shares structural similarities with other sulfonamide compounds, including:

-

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide (positional isomer)

-

N-(3-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride (salt form)

-

N-(3-amino-4-fluorophenyl)-4-fluorobenzenesulfonamide (related derivative)

The positional arrangement of the amino group significantly influences the biological activity and chemical properties of these compounds .

Industrial Applications

Pharmaceutical Applications

N-(3-aminophenyl)-4-fluorobenzenesulfonamide serves multiple roles in pharmaceutical development:

-

Intermediate in the synthesis of more complex drug candidates

-

Component in the development of sulfonamide-based pharmaceuticals

-

Research tool for medicinal chemistry programs

The compound's dual functionality (amino and fluorine groups) makes it particularly versatile for pharmaceutical applications .

Other Applications

Beyond pharmaceuticals, the compound may find applications in:

-

Development of functional materials

-

Chemical biology research tools

-

Analytical chemistry standards

These applications leverage the compound's unique structural features and reactivity patterns .

Current Research and Future Directions

Ongoing Research Areas

Current research involving N-(3-aminophenyl)-4-fluorobenzenesulfonamide and related sulfonamide compounds focuses on several key areas:

-

Development of novel anti-microbial agents to address antibiotic resistance

-

Exploration of anticancer properties through targeted inhibition mechanisms

-

Investigation of structure-activity relationships to optimize therapeutic potential

Research into sulfonamide compounds continues to yield insights that may inform the development of new applications for N-(3-aminophenyl)-4-fluorobenzenesulfonamide .

Future Research Directions

Future research directions that may further elucidate the potential of N-(3-aminophenyl)-4-fluorobenzenesulfonamide include:

-

Detailed mechanistic studies to understand its mode of action at the molecular level

-

Exploration of potential synergistic effects when combined with established therapeutic agents

-

Investigation of structure modifications to enhance specificity and potency

-

Development of targeted delivery systems to improve efficacy and reduce potential side effects

These research avenues represent promising directions for expanding our understanding of this compound's utility in various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume